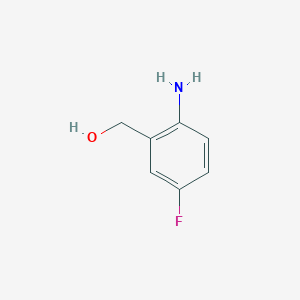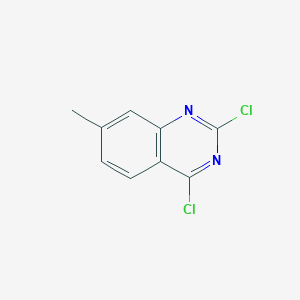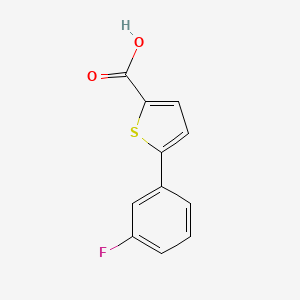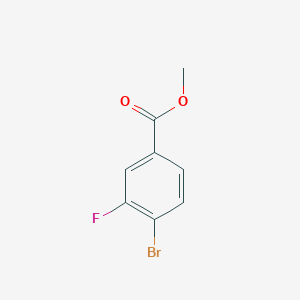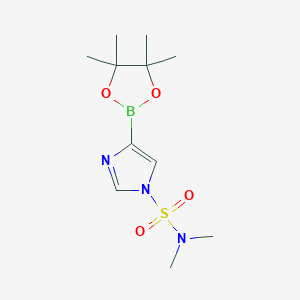
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole-1-sulfonamide is a useful research compound. Its molecular formula is C11H20BN3O4S and its molecular weight is 301.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Liao et al. (2022) focused on the synthesis and characterization of a related compound, demonstrating the use of spectroscopic methods like FT-IR, NMR, and X-ray diffraction for structural confirmation (Liao, Liu, Wang, & Zhou, 2022).
Biological Activity
- Kucukoglu et al. (2016) investigated a series of polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).
- Another study by Badgujar, More, & Meshram (2018) synthesized new sulfonamides and evaluated their antimicrobial and antioxidant activities, indicating the compound's potential in therapeutic applications (Badgujar, More, & Meshram, 2018).
Chemical Properties and Reactions
- Research by Ren et al. (2000) described the synthesis and herbicidal activities of various sulfonamides, showing the compound's utility in agricultural chemistry (Ren et al., 2000).
- A study by Kannoujia et al. (2023) focused on the identification and characterization of an impurity in a fungicide, demonstrating the importance of chemical analysis in ensuring the safety and efficacy of agrochemicals (Kannoujia et al., 2023).
Catalysis and Synthesis Techniques
- Research by Ran et al. (2015) used similar compounds in the synthesis of local anesthetic agents, highlighting the role of these compounds in medicinal chemistry (Ran, Li, & Zhang, 2015).
Molecular Docking and Computational Studies
- A study by Ghorab et al. (2016) involved the design and synthesis of novel sulfonamides as VEGFR-2 inhibitors, incorporating molecular docking to predict biological activity (Ghorab et al., 2016).
Tautomeric Behavior Analysis
- Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives, important for understanding their pharmaceutical and biological activities (Erturk, Gumus, Dikmen, & Alver, 2016).
Pharmacokinetic Properties
- Humphreys et al. (2003) utilized structure–metabolism relationships to identify compounds with favorable pharmacokinetic properties, illustrating the compound's relevance in drug development (Humphreys et al., 2003).
Microwave-Assisted Synthesis
- Rheault, Donaldson, & Cheung (2009) reported on the microwave-assisted synthesis of N-substituted benzimidazoles, demonstrating advanced synthesis techniques (Rheault, Donaldson, & Cheung, 2009).
Propriétés
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BN3O4S/c1-10(2)11(3,4)19-12(18-10)9-7-15(8-13-9)20(16,17)14(5)6/h7-8H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQXNFBXPCSFAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648393 |
Source


|
| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942070-58-8 |
Source


|
| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

